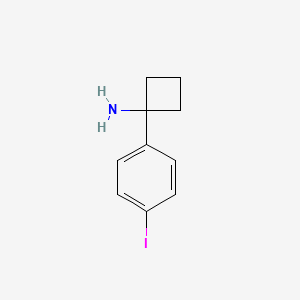

1-(4-Iodophenyl)cyclobutanamine

Description

Significance of Aryl-Substituted Cyclobutanamines in Advanced Organic Synthesis

The incorporation of an aryl group, a substituent derived from an aromatic ring, onto the cyclobutanamine scaffold introduces a range of valuable characteristics for advanced organic synthesis. Aryl-substituted cyclobutanamines serve as versatile building blocks, enabling the construction of more complex molecular architectures. The aromatic ring can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the facile introduction of additional functional groups and the extension of the molecular framework.

Overview of the 1-(4-Iodophenyl)cyclobutanamine Core Structure in Chemical Research Contexts

The compound this compound features a cyclobutane (B1203170) ring with an amine group and a 4-iodophenyl group attached to the same carbon atom. This specific combination of functionalities makes it a particularly interesting subject for chemical research. The primary amine group is a key functional handle, allowing for a wide array of chemical transformations, including amide bond formation, alkylation, and reductive amination.

The most distinguishing feature of this molecule is the presence of an iodine atom on the phenyl ring. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, providing a reliable and efficient route to introduce diverse substituents at the para-position of the phenyl ring. This strategic placement of a reactive handle on a conformationally constrained scaffold is a powerful tool for creating libraries of structurally diverse compounds for screening in drug discovery and materials science.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts: cyclobutanamine and iodobenzene.

| Property | Inferred Value/Description |

| Molecular Formula | C10H12IN |

| Molecular Weight | 273.11 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane (B109758) and methanol. |

| Reactivity | The primary amine is basic and nucleophilic. The iodophenyl group is susceptible to transition-metal-catalyzed cross-coupling reactions. |

Synthesis and Reactivity

The synthesis of this compound can be envisioned through several established synthetic routes. One plausible approach involves the reaction of 4-iodoaniline (B139537) with cyclobutanone (B123998) under reductive amination conditions. Alternatively, a multi-step synthesis could begin with 4-iodobenzonitrile, which could be reacted with a cyclobutyl Grignard reagent, followed by reduction of the resulting imine.

The reactivity of this compound is dominated by its two primary functional groups:

The Amine Group: As a primary amine, it can undergo acylation to form amides, alkylation to form secondary and tertiary amines, and can be used as a nucleophile in various substitution and addition reactions.

The Iodophenyl Group: The carbon-iodine bond is the most reactive site for synthetic diversification. It readily participates in a host of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

Carbonylation Reactions: Introduction of a carbonyl group to form benzoic acid derivatives or benzaldehydes.

These reactions highlight the utility of this compound as a versatile intermediate for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemical research.

Strategies for Cyclobutane Ring Formation in Aminocyclobutane Synthesis

The construction of the strained cyclobutane ring is a key challenge in the synthesis of this compound. Several strategies have been employed to create this four-membered ring system, often with a focus on controlling stereochemistry.

Cyclization Reactions for Carbocyclic Ring Construction

Cyclization reactions are a direct and common approach to forming the cyclobutane core. These methods typically involve the formation of one or two carbon-carbon bonds to close the ring.

[2+2] Cycloadditions: This powerful class of reactions involves the concerted or stepwise union of two unsaturated components to form a four-membered ring. nih.govorganic-chemistry.org For the synthesis of aminocyclobutane precursors, electron-poor alkenes, such as 2-acylaminoacrylates, can undergo thermal [2+2] cycloaddition with suitable partners. nih.gov This process can establish the cyclobutane skeleton with a nitrogen-containing substituent already in place. The diastereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions. organic-chemistry.org Visible light-mediated photocatalysis using ruthenium(II) or other catalysts can also promote [2+2] enone cycloadditions to produce cyclobutane structures with high diastereoselectivity. organic-chemistry.org

Intramolecular Cyclization: The formation of a cyclobutane ring can also be achieved through intramolecular ring-closure reactions. These methods are entropically disfavored but can be effective, particularly for the synthesis of complex molecules. Strategies include intramolecular nucleophilic cyclization, radical cyclization, and transition-metal-catalyzed cyclizations, which can be performed with high regio- and stereoselectivity. For instance, the treatment of a suitably functionalized precursor with a base like LDA can initiate an intramolecular cyclization to afford the cyclobutane ring.

Ring Contraction and Expansion: Ring contraction of larger rings, such as pyrrolidines, presents another avenue to substituted cyclobutanes. chemistryviews.org For example, polysubstituted pyrrolidine (B122466) derivatives can be converted to cyclobutanes via a reaction with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate. chemistryviews.org This method proceeds in a stereoselective manner. chemistryviews.org Conversely, ring expansion of smaller rings like cyclopropanes can also be utilized to construct the cyclobutane skeleton. nih.gov

| Cyclization Strategy | Description | Key Features | Example Reaction |

| [2+2] Cycloaddition | Union of two unsaturated molecules to form a four-membered ring. nih.govorganic-chemistry.org | Can be thermally or photochemically induced. organic-chemistry.orgnih.gov Often provides good stereocontrol. nih.gov | Thermal cycloaddition of a 2-acylaminoacrylate with an alkene. nih.gov |

| Intramolecular Cyclization | Formation of the cyclobutane ring by closing a linear precursor. | Can be achieved via nucleophilic, radical, or transition-metal-catalyzed pathways. Allows for the synthesis of complex, embedded ring systems. | LDA-mediated cyclization of an epoxide-containing precursor. |

| Ring Contraction | Conversion of a larger ring (e.g., pyrrolidine) into a cyclobutane. chemistryviews.org | Can be stereoselective. chemistryviews.org Offers an alternative disconnection approach. | Reaction of a pyrrolidine derivative with HTIB and ammonium carbamate. chemistryviews.org |

Rearrangement-Based Approaches (e.g., Hofmann, Curtius, Schmidt Rearrangements)

Rearrangement reactions provide an indirect yet powerful method for the synthesis of aminocyclobutanes from carboxylic acid or amide precursors. These reactions typically involve the migration of an alkyl group to an electron-deficient nitrogen atom, resulting in the formation of an amine with one fewer carbon atom than the starting material.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.org A milder, "acidic Hofmann rearrangement" can be achieved using reagents like [I,I-bis(trifluoroacetoxy)]iodobenzene, which can be advantageous for sensitive substrates. researchgate.netorgsyn.org The rearrangement occurs with retention of configuration of the migrating group. orgsyn.org

Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine, carbamate, or urea. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid derivative. nih.gov This reaction is known for its mild conditions and the fact that the migration of the R-group occurs with full retention of configuration. wikipedia.orgnih.gov The isocyanate intermediate can be trapped with various nucleophiles, providing access to a range of amine derivatives. wikipedia.org

Schmidt Reaction: The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid under acidic conditions to yield a primary amine. wikipedia.orgbyjus.com Similar to the Hofmann and Curtius rearrangements, it proceeds through an isocyanate intermediate. wikipedia.org The reaction starts with the formation of an acylium ion, which then reacts with hydrazoic acid. byjus.com This method is closely related to the Curtius rearrangement but differs in the in-situ generation of the acyl azide. wikipedia.org

| Rearrangement Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Hofmann Rearrangement | Primary Amide | Bromine, Strong Base wikipedia.org or Hypervalent Iodine Reagent researchgate.net | Isocyanate wikipedia.org | Primary Amine |

| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Acyl Azide (thermally decomposed) wikipedia.org | Isocyanate wikipedia.org | Primary Amine/Carbamate/Urea |

| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid, Acid wikipedia.org | Isocyanate wikipedia.org | Primary Amine |

Installation of the 4-Iodophenyl Moiety

The introduction of the 4-iodophenyl group is the second critical step in the synthesis of this compound. This can be accomplished either by modifying a pre-existing phenyl-substituted cyclobutanamine or by coupling a cyclobutanamine precursor with a 4-iodophenyl-containing reagent.

Direct Iodination Methods on Phenyl-Substituted Cyclobutanamines

Direct iodination of an aromatic ring offers a straightforward approach to introduce the iodine atom. For a phenyl-substituted cyclobutanamine, the directing effects of the substituents on the benzene (B151609) ring will govern the regioselectivity of the iodination.

Electrophilic Iodination: Aromatic iodination can be achieved using various electrophilic iodine sources. A common method involves the use of elemental iodine activated by an oxidizing agent. For instance, elemental iodine activated by Selectfluor™ (F-TEDA-BF4) can be used for the iodination of benzene derivatives under mild conditions. organic-chemistry.org The regioselectivity is influenced by both electronic and steric factors, with the iodine atom typically being introduced at the most electron-rich and sterically accessible position. organic-chemistry.org Other reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst or a gold(I) catalyst can also be employed for the iodination of electron-rich arenes. organic-chemistry.org

Arylation Reactions of Cyclobutanamine Precursors (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be used to couple a cyclobutanamine with a 4-iodoaryl halide or triflate.

Palladium-Catalyzed C-N Coupling: This reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as X-Phos often providing high yields and broad substrate scope. beilstein-journals.org This method is highly versatile and tolerates a wide range of functional groups. wikipedia.org The reaction can be performed with primary or secondary amines, making it suitable for the synthesis of this compound from cyclobutanamine and a 4-iodoaryl electrophile. organic-chemistry.org

Strategies Involving Organometallic Coupling Reactions

Organometallic coupling reactions provide another versatile set of tools for forming the bond between the cyclobutane ring and the 4-iodophenyl moiety. These reactions typically involve the formation of a carbon-carbon bond.

Suzuki-Miyaura Coupling: While primarily a C-C bond-forming reaction, the Suzuki-Miyaura coupling can be conceptually applied by coupling a 4-iodophenylboronic acid derivative with a cyclobutane-containing electrophile. libretexts.org This palladium-catalyzed reaction is known for its mild conditions and functional group tolerance. libretexts.org

Gilman Reagents: Lithium diorganocopper reagents (Gilman reagents) are effective for coupling with organohalides to form new carbon-carbon bonds. libretexts.org A strategy could involve the reaction of a lithium di(4-iodophenyl)cuprate with a suitable cyclobutane electrophile.

Palladium-Catalyzed Coupling of Allenylstannanes: While not directly applicable to the synthesis of the target compound, palladium-catalyzed coupling reactions, such as those involving allenylstannanes and organic iodides, demonstrate the broad utility of palladium catalysis in forming bonds to iodinated aromatic rings. organic-chemistry.org This highlights the potential for developing novel coupling strategies.

| Method | Reactants | Catalyst/Reagents | Bond Formed | Key Features |

| Direct Iodination | Phenyl-substituted cyclobutanamine | I2/Selectfluor™, NIS/Acid organic-chemistry.orgorganic-chemistry.org | C-I | Direct introduction of iodine onto the aromatic ring. Regioselectivity is key. |

| Buchwald-Hartwig Amination | Cyclobutanamine + 4-Iodoaryl halide/triflate | Pd catalyst, Phosphine ligand, Base wikipedia.orgorganic-chemistry.org | C-N | Versatile and high-yielding for C-N bond formation. acsgcipr.org |

| Organometallic Coupling | Varies (e.g., Boronic acid + halide) | Pd catalyst (Suzuki) libretexts.org | C-C | Primarily for C-C bond formation, adaptable for strategic disconnections. |

An exploration of the synthetic strategies for producing this compound reveals a variety of sophisticated chemical techniques. The methodologies focus on the efficient and controlled introduction of the critical amine functional group and the establishment of desired stereochemistry. This article delves into the key synthetic pathways, including reductive amination and direct amination, stereochemical control through enantioselective and enzyme-catalyzed routes, and the development of novel catalysts and approaches.

Structure

3D Structure

Properties

Molecular Formula |

C10H12IN |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

1-(4-iodophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H12IN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2 |

InChI Key |

PJUOATHGZRPCRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)I)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 4 Iodophenyl Cyclobutanamine

Ring-Opening and Rearrangement Reactions of the Cyclobutane (B1203170) System

The four-membered cyclobutane ring in 1-(4-Iodophenyl)cyclobutanamine is characterized by significant ring strain, making it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often driven by the release of this strain energy. rsc.orgarxiv.org

Strain-Release Driven Transformations

The inherent strain in the cyclobutane ring is a primary driving force for its chemical reactivity. rsc.org Reactions that lead to the opening of the ring are energetically favorable as they relieve this strain. arxiv.org This principle has been widely exploited in organic synthesis to create more complex molecular architectures. rsc.org For instance, strain-release driven transformations can give access to valuable bioisosteric motifs. rsc.org The reactivity of such strained systems is influenced by the substitution pattern on the ring. rsc.org

While specific studies on this compound are not prevalent, the behavior of analogous cyclobutane derivatives suggests that it would readily participate in reactions that involve the cleavage of a carbon-carbon bond within the four-membered ring. researchgate.netelsevierpure.comepa.gov These reactions can be initiated by various means, including thermal activation, transition metal catalysis, or photochemical methods. researchgate.netnih.gov

Carbon-Carbon Bond Cleavage Mechanisms (e.g., Visible Light Photoredox Catalysis)

A powerful and modern method for initiating carbon-carbon bond cleavage in cyclobutane systems is visible light photoredox catalysis. nih.govsioc-journal.cnyoutube.com This technique utilizes a photocatalyst, often an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon excitation with visible light. nih.govnih.gov In the context of N-aryl cyclobutylamines, the process can be initiated by the photooxidation of the amine to form an amine radical cation. nih.gov

This radical cation intermediate is key to the subsequent C-C bond cleavage. The cleavage of the cyclobutane ring is facilitated by the release of ring strain. nih.gov This strategy has been successfully applied to the [4+2] annulation of cyclobutylanilines with alkynes, leading to the formation of amine-substituted cyclohexenes. nih.gov The reaction is notable for being redox-neutral and exhibiting perfect atom economy. nih.gov

The general mechanism for such a transformation involving a cyclobutylaniline is proposed to proceed as follows:

Photoexcitation and Single-Electron Transfer (SET): The photocatalyst absorbs visible light and is excited to a higher energy state. This excited state is a strong enough oxidant to accept an electron from the cyclobutylaniline, generating an amine radical cation.

Ring-Opening: The highly reactive amine radical cation undergoes fragmentation of the cyclobutane ring to form a distonic radical cation.

Radical Addition: This radical intermediate can then add to a suitable reaction partner, such as an alkyne. nih.gov

Rearrangement and Cyclization: Subsequent steps can involve rearrangements and cyclization to form the final product. nih.gov

The table below summarizes a representative reaction of a cyclobutylaniline under photoredox catalysis.

| Reactants | Catalyst | Light Source | Product |

| Cyclobutylaniline and Alkyne | Ir(dtbbpy)(ppy)2 | 18 W LED | Amine-substituted cyclohexene |

Cationic and Radical Intermediates in Rearrangements

Both cationic and radical intermediates are plausible in the rearrangement reactions of cyclobutane systems. rsc.orgnih.gov The formation of a radical cation through photooxidation, as described above, is a clear example of a radical-mediated process. nih.gov These radical intermediates can undergo a variety of subsequent reactions, including addition and rearrangement. rsc.org

Cationic intermediates can also play a significant role, particularly in reactions catalyzed by Lewis or Brønsted acids. nih.gov For example, the ring-opening of cyclopropanes, a related strained ring system, can proceed through cationic intermediates when treated with a Lewis acid. nih.gov In the case of cyclobutane derivatives, the formation of a carbocation adjacent to the ring can trigger rearrangements and ring-opening. The stability of the resulting carbocation would be a key factor in determining the reaction pathway.

In some enzymatic reactions, cationic intermediates are proposed to be formed during the oxidation of substrates by enzymes like cytochrome P450. nih.govnih.gov These intermediates can then undergo rearrangements to form new products. nih.gov While direct evidence for cationic intermediates in the non-enzymatic rearrangements of this compound would require specific mechanistic studies, their involvement is a reasonable hypothesis based on the general reactivity of similar compounds.

Transformations Involving the Amine Functionality

The primary amine group in this compound is a versatile functional group that can undergo a wide range of chemical transformations.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amine group makes it a good nucleophile. This nucleophilicity allows for a variety of derivatization reactions. For instance, the amine can react with electrophiles such as acyl chlorides, anhydrides, or alkyl halides to form amides, sulfonamides, and secondary or tertiary amines, respectively.

These derivatization reactions are fundamental in organic synthesis and can be used to modify the properties of the parent molecule. For example, acylation of the amine group would decrease its basicity and introduce a new functional group that could participate in further reactions.

A notable application of derivatization is in analytical chemistry, where a reagent is used to modify a target molecule to improve its detection sensitivity or chromatographic separation. nih.gov While not specific to this compound, novel derivatization reagents have been developed for chiral carboxylic acids that react with amines to form diastereomeric derivatives, allowing for their enantiomeric separation and sensitive detection by mass spectrometry. nih.gov The amine functionality of this compound would be expected to undergo similar reactions with appropriate derivatizing agents.

The table below illustrates some potential derivatization reactions of the amine group.

| Reagent | Product Type |

| Acyl Chloride | Amide |

| Sulfonyl Chloride | Sulfonamide |

| Alkyl Halide | Secondary/Tertiary Amine |

| Isocyanate | Urea |

Oxidation and Reduction Pathways of the Amine Group

The amine group can be both oxidized and reduced, although the oxidation is more common for primary amines. Oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. As previously discussed, the oxidation of N-aryl cyclobutylamines to their corresponding amine radical cations is a key step in certain photoredox-catalyzed reactions. nih.gov

The reduction of a primary amine is less common as it is already in a low oxidation state. However, under certain conditions, the C-N bond can be cleaved through reductive processes.

The presence of the iodophenyl group also opens up possibilities for reactions that involve both the amine and the aryl iodide. For example, the iodophenyl moiety can participate in cross-coupling reactions, such as the Suzuki coupling, which has been used to derivatize molecules for analytical purposes. nih.gov It is conceivable that a sequence of reactions could first involve derivatization of the amine followed by a cross-coupling reaction at the iodophenyl position, or vice versa, to generate a diverse range of complex molecules.

N-Functionalization Strategies (e.g., N-Formylation)

The primary amine of this compound is a key site for synthetic modification, with N-formylation being a representative and valuable transformation. This process introduces a formyl group (-CHO) onto the nitrogen atom, yielding N-(1-(4-iodophenyl)cyclobutyl)formamide. This transformation is significant as formamides are important intermediates in the synthesis of various organic compounds, including pharmaceuticals, and also serve as protecting groups for amines. digitellinc.com

A variety of methods can be employed for the N-formylation of amines, many of which are applicable to this compound. These methods often utilize formic acid or its derivatives as the formylating agent. For instance, heating an amine with formic acid, sometimes in the absence of a solvent, can lead to the formation of the corresponding formamide (B127407) in good to excellent yields. digitellinc.com The reaction generally proceeds via nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration. digitellinc.com

Catalytic approaches can enhance the efficiency of N-formylation. For example, molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions. researchgate.net The proposed mechanism suggests that the in situ generated hydrogen iodide (HI) protonates the formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. researchgate.net This method is chemoselective for the amino group, even in the presence of other sensitive functionalities. researchgate.net

The table below summarizes representative conditions for N-formylation that could be applied to this compound, based on studies with analogous aromatic and aliphatic amines.

| Formylating Agent | Catalyst/Conditions | Substrate Scope | Plausible Mechanism |

| Formic Acid | Neat, 60°C | Aromatic and aliphatic amines | Nucleophilic attack of the amine on formic acid, followed by dehydration. digitellinc.com |

| Formic Acid | Molecular Iodine (catalytic), 70°C, solvent-free | Wide range of amines, including those with various functional groups. researchgate.net | In situ generated HI protonates formic acid, activating it for nucleophilic attack. researchgate.net |

| Acetic Formic Anhydride | In situ generation from formic acid and acetic anhydride | Simple alkyl, aromatic, and sterically hindered amines. mdpi.com | Acylation of the amine by the mixed anhydride. |

Reactivity of the 4-Iodophenyl Moiety

The 4-iodophenyl group of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and radical-mediated transformations.

Halogen Reactivity in Cross-Coupling Reactions

The carbon-iodine bond in aryl iodides is the most reactive among the aryl halides (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions, allowing for transformations to occur under mild conditions. libretexts.org This makes this compound an excellent substrate for reactions such as the Sonogashira and Suzuki couplings.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org The reaction is a powerful tool for the synthesis of arylalkynes. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl, highlighting the suitability of this compound for this transformation. libretexts.org The reaction can often be performed at room temperature when using aryl iodides. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. chemrxiv.orgresearchgate.net Similar to the Sonogashira reaction, aryl iodides are highly reactive substrates in Suzuki couplings. chemrxiv.orgresearchgate.net

The table below presents a comparative overview of these two key cross-coupling reactions as they would apply to this compound.

| Reaction | Coupling Partner | Key Reagents | General Reactivity of Aryl Iodide |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | High reactivity, often at room temperature. libretexts.org |

| Suzuki Coupling | Organoboron Compound | Pd(0) catalyst, Base | High reactivity. chemrxiv.orgresearchgate.net |

Radical Pathways Involving the Aryl Iodide

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This reactive intermediate can then participate in a variety of transformations, including cyclization reactions. The generation of the aryl radical can be initiated by various methods, such as using radical initiators or through photoredox catalysis. While specific studies on radical cyclization of this compound are not prevalent in the provided search results, the reactivity of aryl iodides in such pathways is well-established. For instance, radical cyclizations of 1-(4-iodoalkanoyl)-3-formyl-4-methyl-1,4-dihydropyridines have been described. nih.gov

Concerted versus Stepwise Reaction Mechanisms

The mechanisms of the reactions involving this compound can be broadly categorized as either concerted or stepwise. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. researchgate.net In contrast, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates. researchgate.net

N-Formylation: The N-formylation of an amine with formic acid is generally considered a stepwise process. It involves the initial nucleophilic attack of the amine on the carbonyl carbon of formic acid to form a tetrahedral intermediate, which then eliminates a molecule of water to give the final formamide product. digitellinc.com

Cross-Coupling Reactions: The catalytic cycles of both the Sonogashira and Suzuki couplings are classic examples of stepwise mechanisms. libretexts.orgchemrxiv.orgresearchgate.net They typically involve a sequence of fundamental organometallic reactions:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound. libretexts.orgchemrxiv.orgresearchgate.net

Transmetalation: The organic group from the coupling partner (the alkyne in Sonogashira or the organoboron species in Suzuki) is transferred to the palladium center. libretexts.orgchemrxiv.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgchemrxiv.orgresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided detailed insights into the energy profiles of these stepwise catalytic cycles, helping to understand the role of ligands and reaction conditions. nih.govnih.gov For the Suzuki-Miyaura reaction, DFT studies have been used to characterize the intermediates and transition states for each step of the catalytic cycle. nih.govnih.gov Similarly, the mechanism of the Sonogashira coupling has been investigated through theoretical calculations, confirming the stepwise nature of the process.

Influence of Molecular Architecture on Reactivity

The unique molecular architecture of this compound, specifically the presence of the cyclobutane ring, can influence its reactivity. The cyclobutane ring introduces a degree of conformational rigidity and ring strain compared to a more flexible acyclic analogue. This can affect the accessibility of the amine for reactions like N-formylation and may also have subtle electronic effects on the iodophenyl moiety.

Spectroscopic and Structural Characterization of 1 4 Iodophenyl Cyclobutanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(4-Iodophenyl)cyclobutanamine, a combination of one-dimensional and advanced multidimensional NMR techniques provides a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region, corresponding to the iodophenyl group and the cyclobutane (B1203170) ring, respectively.

The aromatic protons of the 4-iodophenyl group typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the iodine atom are expected to resonate at a different chemical shift compared to the protons ortho to the cyclobutylamino group due to the differing electronic effects of these substituents. For comparison, in 4-iodoaniline (B139537), the protons ortho to the iodine (and meta to the amino group) appear around δ 7.39 ppm, while the protons meta to the iodine (and ortho to the amino group) are found at approximately δ 6.45 ppm. oregonstate.edu A similar pattern is anticipated for this compound.

The protons of the cyclobutane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. Based on data for cyclobutylamine, the methine proton (CH-N) is expected to appear as a multiplet around δ 3.40 ppm. chemicalbook.com The methylene (B1212753) protons of the cyclobutane ring typically resonate in the range of δ 1.5-2.5 ppm. oregonstate.eduorganicchemistrydata.org The exact chemical shifts and multiplicities will be influenced by the presence of the bulky iodophenyl substituent. The amine (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (ortho to Iodine) | ~ 7.4-7.6 | Doublet |

| Aromatic (ortho to Cyclobutyl) | ~ 7.1-7.3 | Doublet |

| Cyclobutane CH-N | ~ 3.4-3.6 | Multiplet |

| Cyclobutane CH₂ | ~ 1.6-2.6 | Multiplets |

| Amine NH₂ | Variable | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals are expected for the aromatic carbons and the cyclobutane ring carbons.

The carbon atom bearing the iodine (C-I) in the aromatic ring is expected to have a chemical shift in the range of 90-100 ppm. The other aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm), with their specific shifts influenced by the iodine and cyclobutylamino substituents. For instance, in 4-iodoaniline, the C-I appears at δ 78.7 ppm, the carbons ortho to the iodine at δ 137.9 ppm, the carbons meta to the iodine at δ 117.2 ppm, and the carbon bearing the amino group at δ 146.4 ppm. oregonstate.edu

The carbons of the cyclobutane ring will resonate in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen and the phenyl ring (C1) is expected to be the most downfield of the aliphatic carbons. The methylene carbons of the cyclobutane ring will have chemical shifts in the range of 15-40 ppm. ucl.ac.ukwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-I | ~ 90-100 |

| Aromatic C-N | ~ 145-150 |

| Aromatic CH | ~ 115-140 |

| Cyclobutane C-N | ~ 55-65 |

| Cyclobutane CH₂ | ~ 15-40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially for the complex spin systems in the cyclobutane ring, advanced multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons. It would be instrumental in tracing the connectivity of the protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.netresearchgate.net This precision allows for the determination of the elemental formula of this compound (C₁₀H₁₂IN) with a high degree of confidence. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula and rule out other potential structures.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₃IN⁺ | 274.0142 |

Note: The calculated exact mass is for the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of the compound and for studying its fragmentation pattern under electron ionization (EI). pdx.educore.ac.uk

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern will be influenced by the different functional groups present. Common fragmentation pathways for amines include alpha-cleavage, which would involve the loss of a propyl radical from the cyclobutane ring. ucl.ac.uklibretexts.org The aromatic ring is relatively stable, but fragmentation can occur, leading to characteristic ions. The presence of the iodine atom will also be evident in the mass spectrum, with a characteristic isotopic pattern and potential fragments containing iodine.

Table 4: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 273 | [C₁₀H₁₂IN]⁺ | Molecular Ion |

| 244 | [C₇H₇IN]⁺ | Loss of C₃H₅ (cyclopropyl) |

| 204 | [C₆H₅I]⁺ | Cleavage of the C-C bond between the ring and the cyclobutane |

| 127 | [I]⁺ | Iodine cation |

| 69 | [C₄H₇N]⁺ | Cyclobutanamine fragment |

Note: The relative intensities of these fragments will depend on their stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is crucial for its identification, purity assessment, and for studying its metabolic fate.

When subjected to LC-MS analysis, typically using a reversed-phase column (like a C18) and a mobile phase of acetonitrile (B52724) and water with formic acid, this compound is first separated from other components in a mixture. Upon entering the mass spectrometer and undergoing soft ionization, such as electrospray ionization (ESI), the molecule is expected to be protonated, forming the molecular ion [M+H]⁺. For this compound (C₁₀H₁₂IN), the exact mass of the neutral molecule is approximately 273.00 g/mol . The protonated molecule would therefore exhibit a prominent ion peak at an m/z (mass-to-charge ratio) of approximately 274.01.

Tandem mass spectrometry (MS/MS) provides deeper structural information through collision-induced dissociation of the parent ion. The fragmentation pattern is predictable based on the structure of this compound, which features a cyclobutane ring, an amino group, and a 4-iodophenyl group. Key fragmentation pathways for related structures, such as ketamine analogues which also possess a phenyl-cycloalkane-amine framework, often involve cleavages of the cycloalkane ring and losses of the amine group. nih.gov For this compound, the C-I bond is relatively weak and can cleave, although the primary fragmentations are often centered around the amine and cyclobutane core.

A plausible fragmentation pattern would involve the following steps:

Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the parent ion.

Cleavage of the cyclobutane ring: The four-membered ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small hydrocarbon fragments.

Formation of a tropylium-like ion: Rearrangement and loss of the cyclobutanamine moiety could potentially lead to ions characteristic of the iodophenyl group.

A summary of expected key ions in the ESI-MS/MS spectrum of this compound is presented below.

Interactive Data Table: Predicted LC-MS/MS Fragmentation of this compound

| m/z (Predicted) | Ion Formula | Description of Fragment |

| 274.01 | [C₁₀H₁₃IN]⁺ | Protonated molecular ion [M+H]⁺ |

| 257.00 | [C₁₀H₁₀IN]⁺ | Loss of ammonia (NH₃) |

| 147.04 | [C₄H₁₀N]⁺ | Cyclobutanamine fragment after cleavage of the phenyl-cyclobutane bond |

| 127.90 | [I]⁺ | Iodine cation (less common, but possible) |

| 203.95 | [C₆H₅I]⁺ | Iodophenyl fragment ion |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, the spectra would be characterized by vibrations from the amine group, the aliphatic cyclobutane ring, and the para-substituted aromatic ring.

Key Expected Vibrational Modes:

N-H Vibrations: The primary amine group (-NH₂) will show symmetric and asymmetric stretching vibrations typically in the range of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretching from the cyclobutane ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov C-H bending vibrations provide further structural detail in the fingerprint region (below 1500 cm⁻¹).

Aromatic Ring Vibrations: The benzene ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The para-substitution pattern gives rise to a specific out-of-plane C-H bending vibration, typically a strong band in the 800-850 cm⁻¹ region in the IR spectrum.

C-N and C-I Vibrations: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, typically in the 480-610 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum. Conversely, the polar N-H and C-N bonds will likely produce strong signals in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch (asymmetric) | Primary Amine | 3400 - 3500 | Medium-Strong | Weak |

| N-H Stretch (symmetric) | Primary Amine | 3300 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Cyclobutane | 2850 - 2960 | Strong | Strong |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | Medium-Strong | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Amine | 1020 - 1250 | Medium | Medium |

| C-H Out-of-Plane Bend | p-substituted Aryl | 800 - 850 | Strong | Weak |

| C-I Stretch | Aryl-Iodide | 480 - 610 | Medium | Strong |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected solid-state conformation. For instance, the crystal structure of Tris(4-iodophenyl)amine reveals key parameters for the 4-iodophenyl moiety. nih.gov In such structures, the C-I bond length is a critical parameter, and the geometry around the iodine-substituted carbon atom is typically planar as part of the benzene ring.

For this compound, a crystallographic study would elucidate:

The precise conformation of the cyclobutane ring, which is typically puckered and not planar.

The orientation of the 4-iodophenyl and amino substituents on the cyclobutane ring (e.g., equatorial vs. axial-like positions).

The intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···I) and potential halogen bonding involving the iodine atom, which govern the crystal packing.

The table below presents representative crystallographic data for a related compound containing the 4-iodophenyl group to illustrate the type of information obtained.

Interactive Data Table: Illustrative Crystallographic Data from an Analogue (Tris(4-iodophenyl)amine)

| Parameter | Description | Typical Value (from Analogue nih.gov) |

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n |

| a (Å) | Unit cell dimension. | 10.6033 |

| b (Å) | Unit cell dimension. | 11.4222 |

| c (Å) | Unit cell dimension. | 16.0787 |

| β (°) | Unit cell angle. | 106.987 |

| C-I Bond Length (Å) | Distance between Carbon and Iodine. | ~2.10 |

| C-N Bond Length (Å) | Distance between Aryl Carbon and Nitrogen. | ~1.43 |

| C-C-C Angle (Aryl) (°) | Angle within the benzene ring. | ~120 |

Note: The data in this table is for Tris(4-iodophenyl)amine and serves as an illustration of the parameters obtained from an X-ray crystallography study.

Application of Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Spectroscopic methods, particularly in-situ (real-time) techniques like IR and Raman spectroscopy, are invaluable for monitoring the progress of chemical reactions and performing kinetic studies. americanpharmaceuticalreview.comresearchgate.net These process analytical technologies (PAT) allow for the continuous tracking of reactant consumption, product formation, and the appearance of any intermediates without the need for sampling and offline analysis.

The synthesis of this compound can be monitored effectively using these techniques. For example, in a synthetic route starting from 4-iodoaniline and a cyclobutanone (B123998) precursor via reductive amination, IR or Raman spectroscopy could be used to monitor several key species:

Disappearance of Reactants: The C=O stretch of cyclobutanone (typically a strong, sharp band around 1780 cm⁻¹ in IR) would decrease in intensity as the reaction progresses. Similarly, the N-H stretching bands of 4-iodoaniline would change upon formation of the intermediate imine and the final amine product.

Formation of Intermediates: The formation of the intermediate imine (C=N) could be tracked by the appearance of its characteristic stretching vibration around 1640-1690 cm⁻¹.

Formation of Product: The appearance of the C-N stretching and N-H bending vibrations of the final this compound product would signify the completion of the reaction.

By plotting the intensity of these characteristic spectroscopic bands over time, a reaction profile can be generated. This profile provides critical information for process optimization, such as determining the reaction endpoint, identifying rate-limiting steps, and understanding the influence of reaction parameters like temperature and catalyst loading. For instance, monitoring a halogen-lithium exchange reaction on an aryl bromide using in-situ Raman showed the reaction to be instantaneous upon reagent addition, a finding crucial for process control. americanpharmaceuticalreview.com A similar approach could be applied to syntheses involving this compound to ensure efficiency and safety.

Computational and Theoretical Chemistry Studies of 1 4 Iodophenyl Cyclobutanamine

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclobutane (B1203170) ring and the rotation around single bonds give rise to multiple possible conformations for 1-(4-Iodophenyl)cyclobutanamine. Understanding these conformations is key to understanding its biological activity and interactions.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. acs.orgresearchgate.net

For a substituted cyclobutane like this compound, the substituents will preferentially occupy either an axial or equatorial position on the puckered ring. The bulky 4-iodophenyl group and the amino group are expected to favor the equatorial position to minimize steric hindrance. acs.orgresearchgate.net

Table 2: Typical Conformational Parameters for a Substituted Cyclobutane Ring

| Parameter | Typical Value/Range | Description |

| Puckering Angle | ~25-35° | The dihedral angle defining the fold of the ring. libretexts.org |

| C-C-C Bond Angle | ~88° | Deviates significantly from the ideal 109.5° sp³ angle, indicating high angle strain. libretexts.org |

| Ring Inversion Barrier | 1.8 - 2.0 kcal/mol | The energy required to flatten the ring during inversion. acs.org |

| Axial vs. Equatorial Preference | Equatorial favored | The larger substituent prefers the less sterically hindered equatorial position. researchgate.net |

Data is based on general findings for substituted cyclobutanes and is illustrative for this compound. libretexts.orgacs.orgresearchgate.net

Molecular dynamics (MD) simulations can be used to model the time-evolution of the system, providing a detailed picture of the ring's fluxional behavior and the conformational equilibria. nih.govnih.gov An MD simulation would show the transitions between different puckered states and the preferred orientations of the substituents in a simulated physiological environment.

In addition to the ring dynamics, rotation around the single bonds is another important conformational feature. The two key rotational barriers in this compound are:

C(ring)-N Bond Rotation: Rotation around the bond connecting the amino group to the cyclobutane ring.

C(ring)-C(phenyl) Bond Rotation: Rotation of the 4-iodophenyl group relative to the cyclobutane ring.

The energy barriers for these rotations are influenced by steric hindrance and electronic effects. nih.govresearchgate.net For instance, the rotation of the bulky 4-iodophenyl group is expected to have a significant energy barrier due to steric clashes with the cyclobutane ring hydrogens. researchgate.net DFT calculations are commonly used to compute these rotational energy profiles by systematically changing the relevant dihedral angle and calculating the energy at each step. biomedres.us

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for mapping out potential chemical reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, this could involve studying its metabolic degradation, such as deamination, or its synthesis. nih.govcalstate.edu

By modeling a proposed reaction, such as the enzymatic deamination of the primary amine, computational chemists can:

Identify Intermediates and Transition States: Locate the structures of all transient species along the reaction coordinate.

Calculate Activation Energies: Determine the energy barrier (activation energy) for each step of the reaction. This allows for the prediction of the rate-determining step. researchgate.net

Elucidate Reaction Mechanisms: Provide a detailed, step-by-step description of how reactants are converted into products, which can be difficult to determine experimentally. researchgate.net

For example, a study of the deamination of similar cyclobutane-containing compounds showed that the reaction proceeds through a carbinolamine intermediate and that the rate-determining step at physiological pH is the nucleophilic attack of a hydroxide (B78521) ion. nih.gov A similar computational analysis for this compound would provide analogous insights into its metabolic fate.

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a step-by-step description of how reactants are converted into products. For this compound, several types of reactions could be investigated using these methods.

For instance, the amine group can undergo nucleophilic attack, and the iodophenyl moiety can participate in various coupling reactions. Density Functional Theory (DFT) is a common method used to study such reaction mechanisms. mdpi.comresearchgate.net A computational study would typically involve:

Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired minima on the potential energy surface.

While a specific mechanistic study for this compound is not available, studies on related compounds, such as the coupling reactions of amines with CO2, demonstrate how computational approaches can detail reaction steps, including nucleophilic attack and hydrogen atom transfer events.

Energetic Profiles of Transformations

A hypothetical energetic profile for a transformation involving this compound would be constructed by calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate.

Table 1: Illustrative Energetic Data for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Studies on the antioxidant activities of 3-aryl-4-hydroxycoumarin derivatives have employed DFT to calculate bond dissociation enthalpies (BDE) to infer scavenging activity, showcasing how energetic parameters can be used to predict chemical behavior. researchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. taylorandfrancis.comnih.gov For this compound, several types of non-covalent interactions are expected to be significant:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms. This type of interaction is known to be important in crystal engineering and supramolecular chemistry. rsc.orgmdpi.com

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor, leading to interactions with other molecules or self-association.

π-Interactions: The iodophenyl ring can participate in π-π stacking or cation-π interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and analysis of the electron density can be used to identify, visualize, and quantify these interactions. csic.es These analyses provide insights into the forces that govern the molecule's conformation and its interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. iu.edu.samdpi.com

The process involves:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

While experimental NMR data for this compound would be required for direct comparison, theoretical predictions can provide a valuable initial assessment of the expected spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-I (ipso) | ~90-100 |

| C (quaternary) | ~50-60 |

| CH (aromatic) | ~130-140 |

| CH₂ (cyclobutyl) | ~30-40 |

| CH₂ (cyclobutyl) | ~15-25 |

This table contains hypothetical values for illustrative purposes and is based on general ranges for similar functional groups. It does not represent actual calculated data for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. researchgate.netnih.gov

These calculations are valuable for:

Assigning experimental spectral bands: Theoretical frequencies can be correlated with observed peaks in IR and Raman spectra.

Confirming the nature of stationary points: A minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency.

For this compound, key vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and the C-I stretching frequency.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1250 |

| C-I | Stretching | 500-600 |

This table provides typical frequency ranges and is for illustrative purposes only. Actual values would require specific calculations for this compound.

Chemical Derivatives and Analogues in Advanced Organic Synthesis

Design and Synthesis of Diversified Cyclobutanamine Architectures

The synthesis of cyclobutanamine derivatives is an active area of research, driven by their potential in medicinal chemistry. calstate.edu General strategies often begin from commercially available precursors like 3-oxocyclobutane-1-carboxylic acid, which can be elaborated through standard organic reactions such as Grignard additions and amide couplings to introduce diversity. calstate.edu Another powerful method involves the contraction of readily accessible pyrrolidine (B122466) rings to form multisubstituted cyclobutanes stereospecifically. nih.gov

For a specific target like 1-(4-Iodophenyl)cyclobutanamine, synthetic design can envision two primary routes. The first involves starting with a precursor that already contains the 4-iodophenyl moiety, such as a 4-iodophenyl-substituted ketone, which then undergoes reactions to form the cyclobutane (B1203170) ring and the amine functionality. A second approach is the late-stage functionalization of a pre-formed cyclobutane core. For instance, photosensitized [2+2] cycloaddition reactions are used to construct complex cyclobutane building blocks, which can then be further modified. acs.orgnih.gov

The true synthetic value of this compound lies in its potential for diversification. The primary amine serves as a nucleophilic handle for the synthesis of amides, sulfonamides, and ureas. Simultaneously, the 4-iodophenyl group is a versatile anchor for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of highly diversified molecular libraries.

Stereoisomeric and Regioisomeric Cyclobutanamine Derivatives

The introduction of substituents onto the cyclobutane ring gives rise to stereoisomers and regioisomers, a critical consideration in synthesis and drug design. The stereochemical complexity of polysubstituted cyclobutanes presents a synthetic challenge, partly due to the ring's fluxionality, which can complicate stereochemical control and spectroscopic analysis. calstate.edu

Stereoisomers : When additional functional groups are introduced to the cyclobutane ring of this compound, diastereomers can be formed. For example, a second substituent on the ring can be positioned on the same side (cis) or the opposite side (trans) relative to the 1-(4-iodophenyl) group. Efficient, decagram-scale syntheses have been developed for both cis- and trans-1,2-disubstituted cyclobutane building blocks, highlighting the maturity of these methods. nih.govchemrxiv.org The stereoselective synthesis of these isomers is crucial, as the spatial arrangement of substituents dramatically influences a molecule's biological activity and physicochemical properties, such as lipophilicity. nih.govnih.gov

Regioisomers : Regioisomers arise when substituents are placed at different positions on the cyclobutane ring. For instance, in a disubstituted cyclobutanamine derived from the parent compound, the second substituent could be at the 2- or 3-position, leading to 1,2- or 1,3-disubstituted patterns, respectively. Achieving regioselectivity in these syntheses is paramount. Methods for the regioselective synthesis of 1,4-disubstituted compounds, for example, have been developed to ensure that the desired constitutional isomer is produced exclusively. acs.orgnih.gov

The development of stereoselective and regioselective synthetic methods, such as Rh-catalyzed reactions for diastereoselective synthesis, is essential for accessing specific, highly substituted cyclobutane structures for evaluation as lead candidates in drug discovery. nih.govacs.org

Cyclobutane Core as a Synthetic Building Block

The strained four-membered ring of cyclobutane makes it a unique and powerful building block in organic synthesis. lifechemicals.comresearchgate.net The combination of the rigid cyclobutane core with the amine and iodophenyl functional groups in this compound creates a bifunctional precursor for the assembly of more complex molecules.

The dual functionality of this compound allows it to serve as a linchpin in the synthesis of both carbocyclic and heterocyclic systems.

Heterocyclic Synthesis : The primary amine is a versatile nucleophile. It can readily participate in condensation reactions with carbonyl compounds to form imines, or acylation reactions to produce amides. These transformations are fundamental steps in the construction of a wide variety of nitrogen-containing heterocycles. For example, the amine can be incorporated into the synthesis of valuable heterocyclic motifs such as imidazoles, thiazoles, or fused bicyclic systems. chemistryviews.orgnih.gov

Carbocyclic Synthesis : The 4-iodophenyl group is a key functional handle for carbon-carbon bond formation. It is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. This allows for the direct attachment of aryl, vinyl, or alkynyl groups to the phenyl ring, enabling the construction of complex bi-aryl systems and other extended carbocyclic frameworks. nih.gov Ring expansion of related benzocyclobutenone derivatives provides another route to complex aryl structures like naphthalenes. nih.gov

Cascade reactions, also known as domino or tandem reactions, are powerful processes where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org These reactions rapidly build molecular complexity from simple starting materials. nih.gov

This compound is an ideal candidate for use in designing cascade sequences. A hypothetical cascade could be initiated via a transition-metal-catalyzed reaction at either the iodo or amino position.

Initiation at the Iodo Group : A palladium-catalyzed coupling reaction (e.g., Sonogashira coupling with an alkyne) at the iodo-position could introduce a new functional group. This group could then participate in a subsequent intramolecular cyclization with the amine, potentially triggered by a change in conditions or the action of a second catalyst, to form a complex indole (B1671886) or other polycyclic system. rsc.org

Initiation at the Amine Group : Alternatively, the amine could undergo an initial reaction, for example, with an acrylamide (B121943) derivative. This could be followed by a radical cascade process, induced by photoredox catalysis, leading to the formation of multi-substituted cyclic compounds. nih.gov

Involving the Cyclobutane Ring : The inherent ring strain of the cyclobutane core can be harnessed in cascade reactions. rsc.org A novel radical cascade strategy has been developed for the direct synthesis of highly functionalized cyclobutenes from simple cyclobutanes, involving the cleavage of multiple C-H bonds. rsc.org Such a transformation applied to a derivative of this compound could provide rapid access to densely functionalized and unsaturated ring systems.

Exploration of Cyclobutane Scaffolds in Structure-Based Chemical Design

In medicinal chemistry, the quest for molecules with improved efficacy and better pharmacological profiles is relentless. Structure-based drug design, which relies on knowledge of the three-dimensional structure of a biological target, has become an indispensable tool. nih.govnih.gov The cyclobutane scaffold, as exemplified by this compound, offers several distinct advantages in this context. nih.govru.nl

The most significant feature of the cyclobutane ring is its ability to act as a conformationally restricted, sp³-rich scaffold. nih.govresearchgate.net Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclobutane ring allows for the precise spatial projection of substituents into a protein's binding site. nih.gov This conformational rigidity reduces the entropic penalty upon binding, which can lead to higher binding affinity.

In this compound, the rigid cyclobutane core orients the primary amine and the 4-iodophenyl group in specific, predictable vectors. This makes it an excellent scaffold for fragment-based drug discovery and lead optimization. The amine can serve as a hydrogen bond donor or acceptor, while the phenyl group can engage in hydrophobic or π-stacking interactions. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly exploited in drug design to enhance binding affinity and selectivity.

The introduction of the cyclobutane motif can also favorably influence a molecule's physicochemical properties by increasing its three-dimensionality (Fsp³), which often correlates with improved solubility, metabolic stability, and reduced off-target effects. acs.org The ability to synthesize complex, stereochemically defined cyclobutane building blocks is therefore a high-value goal for expanding the accessible chemical space for drug discovery. acs.orgnih.gov

Radiochemical Synthesis and Tracer Applications in Chemical Research

Radiosynthesis of 1-(4-Iodophenyl)cyclobutanamine Analogues

The synthesis of radioiodinated this compound hinges on the efficient incorporation of a radioactive iodine atom onto the phenyl ring. This process, known as radioiodination, can be achieved through several established methods, with the choice of precursor and reaction conditions being critical for success.

The most prevalent and effective method for preparing radioiodinated aromatic compounds like this compound is through an electrophilic substitution reaction on an organometallic precursor. The common strategy involves the use of a trialkylstannyl derivative, such as 1-(4-(tributylstannyl)phenyl)cyclobutanamine. This precursor is reacted with a source of radioactive iodide in the presence of a mild oxidizing agent.

The general reaction scheme is as follows:

A solution of radioactive sodium iodide (e.g., [¹²³I]NaI, [¹²⁵I]NaI, or [¹³¹I]NaI) is activated by an oxidizing agent like hydrogen peroxide in acetic acid or Chloramine-T.

This activated iodine species is then added to the tributylstannyl precursor.

The electrophilic iodine displaces the tributyltin group on the aromatic ring, a process known as radioiodo-destannylation, to yield the desired radioiodinated product. nih.gov

This method is favored due to its high efficiency, speed, and the mild conditions required, which helps to preserve the integrity of the molecule. nih.gov

The choice of iodine isotope is dictated by the intended application:

Iodine-123 (¹²³I): Used for in vivo imaging with Single Photon Emission Computed Tomography (SPECT) due to its 13.2-hour half-life and 159 keV gamma emission.

Iodine-125 (¹²⁵I): With a longer half-life of 59.4 days, it is ideal for in vitro laboratory procedures such as radioligand binding assays and autoradiography where extended experimental times are necessary. mdpi.comwikipedia.org

Iodine-131 (¹³¹I): Possesses both beta and gamma emissions and an 8-day half-life, making it suitable for some therapeutic applications and imaging studies. mdpi.com

The success of a radiosynthesis is measured by its radiochemical yield (RCY) and radiochemical purity (RCP). The RCY is the percentage of the initial radioactivity that is incorporated into the final, purified product. The RCP is the proportion of total radioactivity in the final product that is present in the desired chemical form. mdpi.com

For radioiodo-destannylation reactions similar to the one described for this compound, high radiochemical yields and purities are consistently reported. nih.gov Following the reaction, the crude mixture contains the desired radiolabeled product, unreacted radioiodide, and chemical impurities. Purification is essential and is typically accomplished using High-Performance Liquid Chromatography (HPLC) or Solid Phase Extraction (SPE). nih.govnih.gov These techniques effectively separate the product from contaminants, routinely achieving radiochemical purities greater than 98%. nih.gov

Below is a table representing typical data for the synthesis of a radioiodinated small molecule via the tributylstannyl precursor method.

| Parameter | Typical Value | Method of Determination | Reference |

|---|---|---|---|

| Precursor | 1-(4-(tributylstannyl)phenyl)cyclobutanamine | - | - |

| Radionuclide | [¹²⁵I]NaI | - | snmjournals.org |

| Reaction Time | 5-15 minutes | - | nih.govsnmjournals.org |

| Radiochemical Yield (decay-corrected) | >75% | Gamma Counter / Dose Calibrator | nih.gov |

| Purification Method | Reversed-Phase HPLC / SPE | - | nih.govnih.gov |

| Radiochemical Purity (post-purification) | >98% | Radio-HPLC | nih.gov |

Application in Mechanistic Studies of Chemical Reactions (as a Tracer Methodology)

The fundamental principle of using a radiotracer is that the labeled molecule behaves chemically and physically identically to its non-radioactive counterpart, but its path can be easily tracked by detecting its radioactive emissions. wikipedia.org This allows for the investigation of complex chemical reaction mechanisms with high sensitivity. wikipedia.orgyoutube.com

By synthesizing a radioactively labeled version of this compound, chemists can introduce a known quantity of the tracer into a reaction mixture. As the reaction proceeds, samples can be taken at various time points. Analysis of these samples, often involving separation techniques like chromatography followed by radiation detection, can reveal:

Reaction Pathways: By identifying which resulting products contain the radioactive label, the fate of the this compound molecule can be determined, confirming its role as a reactant, intermediate, or spectator. wikipedia.org

Kinetics and Rate Determination: The rate of disappearance of the radiolabeled reactant and the rate of appearance of radiolabeled products can be measured precisely, providing detailed kinetic data for the reaction.

Identification of Intermediates: Short-lived or low-concentration intermediates that incorporate the radiolabeled fragment can be detected, offering insights into the step-by-step mechanism of a transformation.

This tracer methodology provides unambiguous information that might be difficult to obtain through conventional analytical techniques alone. iaea.org

Use as a Chemical Probe for Molecular Tracking in In Vitro Studies

In vitro studies are essential for understanding biological processes at the molecular level. Radioiodinated this compound, particularly the [¹²⁵I]-labeled version, serves as a powerful chemical probe for these investigations. snmjournals.org Its applications include:

Radioligand Binding Assays: These assays are used to characterize the interaction between a ligand and a biological target, such as a receptor or enzyme. chelatec.comoncodesign-services.com In a typical experiment, [¹²⁵I]-1-(4-Iodophenyl)cyclobutanamine would be incubated with a preparation of cells or cell membranes expressing the target of interest. By measuring the amount of radioactivity bound to the membranes, researchers can determine key parameters like the binding affinity (Kd) and the density of binding sites (Bmax). oncodesign-services.com In competitive binding assays, the ability of non-radioactive compounds to displace the radioligand is measured to determine their inhibitory constants (Ki or IC50). oncodesign-services.com

Cellular Uptake Studies: To investigate how a molecule enters a cell, in vitro uptake experiments are performed. researchgate.net Live cells are incubated with [¹²⁵I]-1-(4-Iodophenyl)cyclobutanamine for various time periods. researchgate.netsnmjournals.org After incubation, the cells are washed and the intracellular radioactivity is measured using a gamma counter. These studies can elucidate transport mechanisms (e.g., passive diffusion, active transport) and determine the rate and extent of cellular accumulation. nih.gov

Autoradiography: This technique allows for the visualization of the distribution of a radiolabeled substance within a tissue sample. nih.govnih.gov A tissue section is incubated with [¹²⁵I]-1-(4-Iodophenyl)cyclobutanamine, washed, and then placed in contact with a photographic film or a sensitive phosphor screen. The radiation emitted from the bound radioligand exposes the film, creating an image that maps the precise location of the target molecules to which the probe has bound. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Iodophenyl)cyclobutanamine with high purity?

The synthesis of iodophenyl-substituted cyclobutanamine derivatives typically involves coupling reactions or functional group transformations. For example:

- Buchwald-Hartwig amination : Aryl halides (e.g., 4-iodophenyl precursors) can react with cyclobutanamine under palladium catalysis to introduce the amine group. Optimize ligand selection (e.g., Xantphos) and base (e.g., KPO) to enhance yield .

- Reductive amination : Use 4-iodophenylcyclobutanone with ammonia or amine equivalents under hydrogenation conditions (e.g., H/Pd-C). Monitor reaction progress via TLC or GC-MS to avoid over-reduction .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H and C NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublet for para-substituted iodine) and cyclobutane protons (δ 2.5–3.5 ppm, multiplet). Use CDCl or DMSO-d as solvents .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 274.03 for CHIN). Electrospray ionization (ESI) is preferred for polar intermediates .

- X-ray crystallography : Resolve the cyclobutane ring geometry and iodine substituent orientation. Crystallize in dichloromethane/hexane at low temperature .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritation .

- Waste disposal : Segregate halogenated waste (e.g., iodine-containing byproducts) and neutralize acidic/basic residues before disposal. Consult institutional guidelines for hazardous chemical management .

- Emergency measures : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How can this compound be applied in neurological imaging studies?